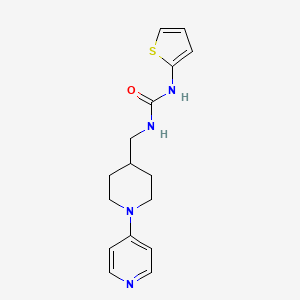

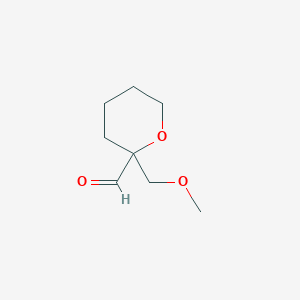

![molecular formula C17H17F2N3O2 B2551483 N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide CAS No. 1436359-34-0](/img/structure/B2551483.png)

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic molecule that has gained significant attention in the field of neuroscience research. DREADD is a powerful tool that enables researchers to selectively activate or inhibit specific neurons in the brain, providing a better understanding of brain function and behavior.

Scientific Research Applications

Synthesis and Antitumor Activity

- Antitumor Activity and Synthesis of Derivatives : The synthesis of various derivatives of 2-Cyano-N-(oxazol-2-yl) acetamide, a related compound to N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide, has shown promising inhibitory effects on different cell lines, with some compounds exhibiting high antitumor activity comparable to doxorubicin. The study involved synthesis of heterocyclic compounds including pyrimidine, coumarin, pyrazole, and pyridine derivatives (Albratty et al., 2017).

Molecular Docking and Antitumor Activity

- Molecular Docking Studies : Another research focused on the antitumor activity of novel 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to this compound. The study utilized molecular docking methodology to understand the binding interactions with ATP binding sites of enzymes, demonstrating significant antitumor activity (Al-Suwaidan et al., 2016).

Colorimetric Sensing of Anions

- Colorimetric Sensing : A study on N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, which share structural similarities, demonstrated the ability of these compounds to undergo color transitions in response to fluoride anions. This property has potential applications in naked-eye detection of fluoride in solutions (Younes et al., 2020).

Synthesis and Cytotoxic Activity

- Cytotoxic Activity of Derivatives : Similar to the initial compound, the synthesis of 5-methyl-4-phenyl thiazole derivatives, and their study for anticancer activity, revealed significant selective cytotoxicity against certain cancer cell lines, indicating potential applications in cancer treatment (Evren et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that the cyano and carbonyl functions of similar compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . This suggests that N-[Cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide may interact with its targets in a similar manner.

Biochemical Pathways

Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to possess various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Properties

IUPAC Name |

N-[cyano-(2,4-difluorophenyl)methyl]-2-(3,5-diethyl-1,2-oxazol-4-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N3O2/c1-3-14-12(16(4-2)24-22-14)8-17(23)21-15(9-20)11-6-5-10(18)7-13(11)19/h5-7,15H,3-4,8H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQEFHWFXVIDOAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)CC)CC(=O)NC(C#N)C2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

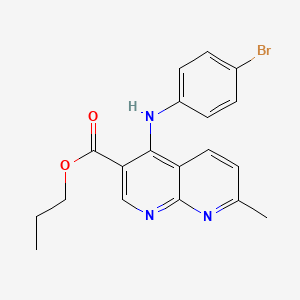

![11-(4-Methylphenyl)-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),4(9),5,7,10,13,15-heptaen-3-one](/img/structure/B2551405.png)

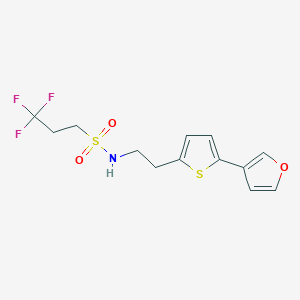

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2551409.png)

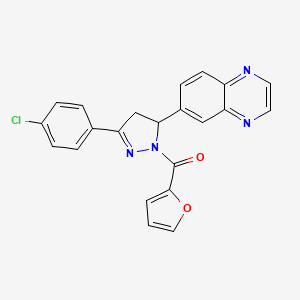

![2-({4-[3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B2551410.png)

![Methyl 4-(3-chlorophenyl)-2-oxo-6-[(2-thienylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2551415.png)

![3-[(2,3-dichlorophenoxy)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2551421.png)

![N-(2-chlorophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2551423.png)